2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

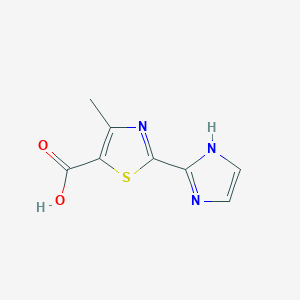

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxylic acid group at position 3. The distinguishing structural feature is the presence of a 1H-imidazole ring attached at position 2 of the thiazole moiety.

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-5(8(12)13)14-7(11-4)6-9-2-3-10-6/h2-3H,1H3,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVMHGVBNSQROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under specific conditions. The reaction may require a catalyst and is often conducted in a polar solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties. Research indicates that thiazole derivatives, including those with imidazole rings, exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The thiazole ring system is essential for cytotoxic activity. Studies have shown that modifications, such as introducing electron-donating groups like methyl at specific positions, enhance activity against cancer cells .

-

Case Studies :

- A study reported that thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

- Another investigation found that novel thiazole-bearing heterocycles produced via 1,3-dipolar cycloaddition showed effective anti-proliferative potentials against multiple cancer types .

Antibacterial Properties

The compound also exhibits antibacterial activity against various pathogens:

- Activity Spectrum : It has shown effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate comparable potency to standard antibiotics like ceftriaxone .

- Research Findings :

Enzyme Inhibition

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has been investigated for its ability to inhibit specific enzymes:

- Transforming Growth Factor-beta Receptor Inhibition : A derivative of the compound was identified as a potent inhibitor of the ALK5 enzyme (IC50 = 4.8 nM), which plays a crucial role in cellular signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy:

- Key Modifications : The incorporation of different functional groups significantly influences biological activity. For instance, the presence of a methoxy group enhances solubility and bioactivity in topical formulations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to active sites of enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid and related thiazole-carboxylic acid derivatives:

Structural and Functional Insights:

Imidazole vs. Phenyl/Benzylamino Groups: The imidazole ring in the target compound introduces a heteroaromatic system capable of hydrogen bonding and π-π interactions, which may enhance binding to metalloenzymes or receptors compared to phenyl or benzylamino groups . Febuxostat’s 3-cyano-4-isobutoxyphenyl group optimizes hydrophobic interactions with xanthine oxidase, contributing to its high inhibitory potency .

Methylene Spacer in Benzylamino Derivatives: Derivatives with a methylene spacer between the benzylamino group and thiazole core (e.g., ) showed improved xanthine oxidase inhibition compared to febuxostat, suggesting flexibility in binding .

The Boc-protected piperidine group () is often used in prodrug design to modulate solubility .

Antidiabetic Activity of BAC: BAC’s 4-chlorobenzylamino group is critical for reducing blood glucose levels in diabetic models, likely via antioxidant mechanisms or insulin sensitization .

Research Findings and Implications

- Xanthine Oxidase Inhibition: Febuxostat’s success underscores the importance of electron-withdrawing groups (e.g., cyano) and hydrophobic substituents (e.g., isobutoxy) in thiazole-based inhibitors . The target compound’s imidazole group could mimic these effects or offer novel binding modes.

- Antidiabetic Potential: BAC’s efficacy in STZ-induced diabetes models highlights the role of thiazole-carboxylic acids in metabolic regulation. The target compound’s imidazole moiety may further modulate oxidative stress or inflammatory pathways .

- Synthetic Adaptability : Methods from (triazole-thiazole couplings) and (condensation reactions) could be adapted for synthesizing the target compound or its derivatives .

Biological Activity

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring fused with an imidazole moiety, which is known for its biological significance. The carboxylic acid group at the 5-position of the thiazole enhances its solubility and bioactivity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating potent anticancer activity .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (Glioblastoma) | 10 |

| Compound B | WM793 (Melanoma) | 15 |

| This compound | A431 (Carcinoma) | 12 |

Antimicrobial Activity

Thiazole compounds have also been studied for their antimicrobial properties. In vitro studies have shown that derivatives can inhibit bacterial growth effectively. For example, a related thiazole compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 32 µg/mL |

| Compound D | E. coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Properties

Recent studies suggest that thiazole derivatives may possess anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can potentially modulate receptors associated with tumor growth and inflammatory responses.

- Cell Cycle Disruption : Thiazoles have been reported to disrupt the normal cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- Study on Glioblastoma : A recent study evaluated the effects of a thiazole derivative on U251 glioblastoma cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of a thiazole derivative resulted in reduced paw edema and lower levels of inflammatory markers .

Q & A

Q. What are the recommended methods for synthesizing 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid?

Synthesis typically involves multi-step heterocyclic condensation. For example, thiazole and imidazole moieties can be assembled via cyclization reactions using reagents like acetic anhydride or Eaton’s reagent under solvent-free conditions. Key intermediates (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid derivatives) may require coupling with imidazole precursors via nucleophilic substitution or cross-coupling reactions. Catalytic systems (e.g., Pd/C or CuI) and solvent optimization (DMF, THF) are critical for yield improvement .

Q. How can structural confirmation of the compound be achieved?

Use a combination of 1H/13C NMR to verify proton and carbon environments, FTIR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and LC-MS for molecular weight confirmation. Elemental analysis (C, H, N, S) should align with theoretical values (±0.3%). For crystalline derivatives, X-ray diffraction (SHELX suite) resolves absolute configuration .

Q. What are the primary challenges in purifying this compound?

The carboxylic acid group may cause aggregation or solubility issues. Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or chromatography (silica gel, eluent: ethyl acetate/hexane with 1% acetic acid) is often required. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How to design experiments to resolve discrepancies between elemental analysis and theoretical values?

If deviations exceed ±0.3%, consider:

- Sample hygroscopicity : Dry under vacuum (40°C, 24 hrs) before analysis.

- Byproduct contamination : Use preparative HPLC or fractional crystallization.

- Stoichiometric errors : Re-optimize reaction stoichiometry using design-of-experiment (DoE) approaches .

Q. What strategies improve bioavailability given the compound’s poor solubility?

- Salt formation : Screen counterions (e.g., sodium, lysine) via pH-solubility profiling.

- Nanosuspensions : Use high-pressure homogenization (e.g., 1500 bar, 20 cycles) with stabilizers (poloxamer 188).

- Prodrug derivatization : Esterify the carboxylic acid to enhance membrane permeability .

Q. How to evaluate potential enzyme targets for this compound?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., xanthine oxidase PDB: 1N5X) to predict binding modes.

- In vitro assays : Test inhibition of enzymes (e.g., xanthine oxidase, cyclooxygenase) via spectrophotometric monitoring (uric acid formation at 290 nm) .

Q. How to address low yields in imidazole-thiazole coupling reactions?

- Catalyst screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 120°C vs. 24 hrs conventional).

- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions .

Methodological Notes

- Contradiction Management : If NMR signals suggest impurities (e.g., unreacted imidazole), use gradient HSQC or COSY to differentiate overlapping peaks .

- Data Validation : Cross-reference X-ray crystallography (SHELXL) with computational models (DFT-optimized geometries) to confirm stereoelectronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.